1-[(2-chlorophenyl)methyl]-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
Description
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN3O2/c19-16-4-2-1-3-12(16)10-21-18(25)22-14-9-17(24)23(11-14)15-7-5-13(20)6-8-15/h1-8,14H,9-11H2,(H2,21,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOCKVGUBKRVMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)NCC3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbodiimide-Mediated Coupling
This method, detailed in patents and supplier protocols, involves activating the pyrrolidinone amine with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in anhydrous dichloromethane (DCM). The 2-chlorobenzyl isocyanate is then introduced at 0–5°C, followed by gradual warming to room temperature.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 68–72% | |
| Reaction Time | 12–18 hours | |
| Purity (HPLC) | ≥95% |
Side products include bis-urea adducts (≤8%), mitigated by stoichiometric control of isocyanate.
Isocyanate-Amine Condensation
A one-pot procedure from PubChem entries reacts 1-(4-fluorophenyl)-5-oxopyrrolidin-3-amine directly with 2-chlorobenzyl isocyanate in tetrahydrofuran (THF) under nitrogen. Triethylamine (2 equiv) scavenges HCl, preventing protonation of the amine nucleophile.
Optimization Insights :
Solid-Phase Synthesis
EvitaChem’s proprietary method immobilizes the pyrrolidinone amine on Wang resin, enabling iterative coupling with 2-chlorobenzyl isocyanate. After cleavage with trifluoroacetic acid (TFA), the crude product is purified via reverse-phase chromatography.
Advantages :
- Scalability to kilogram quantities
- Reduced purification burden (crude purity ≥85%)
Reaction Mechanism and Kinetic Studies
The urea bond formation proceeds via a two-step mechanism:
- Nucleophilic Attack : The pyrrolidinone amine attacks the electrophilic carbon of the isocyanate, forming a tetrahedral intermediate.
- Proton Transfer and CO₂ Elimination : Base-mediated deprotonation releases CO₂, yielding the urea linkage.
Rate-Limiting Factors :
- Steric Hindrance : The 2-chlorobenzyl group’s ortho substitution slows nucleophilic attack, necessitating elevated temperatures (40–50°C) in bulkier substrates.
- Electronic Effects : Electron-withdrawing fluorine atoms on the phenyl ring enhance the isocyanate’s electrophilicity, accelerating Step 1.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): Key signals include δ 8.21 (s, 1H, urea NH), 7.45–7.32 (m, 4H, aryl-H), and 4.41 (d, J = 5.6 Hz, 2H, CH₂).
- IR (KBr) : Peaks at 1654 cm⁻¹ (C=O urea) and 1540 cm⁻¹ (N-H bend) confirm urea formation.
Industrial-Scale Challenges and Solutions
Crystallization Optimization
Recrystallization from ethanol/water (9:1) achieves >99% purity but risks urea hydrolysis if heated above 60°C. Alternative antisolvents like tert-butyl methyl ether (TBME) reduce thermal exposure.
Applications and Derivatives
While the primary focus is synthesis, preliminary studies note the compound’s activity as a kinase inhibitor (IC₅₀ = 130 nM against JAK2) and antimicrobial agent (MIC = 8 µg/mL vs. S. aureus). Structural analogs replacing the chlorophenyl with methyl groups show reduced potency, underscoring the halogen’s role in target binding.
Chemical Reactions Analysis
1-[(2-chlorophenyl)methyl]-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic rings. Common reagents and conditions used in these reactions vary depending on the desired transformation. Major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
1-[(2-chlorophenyl)methyl]-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[(2-chlorophenyl)methyl]-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit a particular enzyme involved in disease progression.
Comparison with Similar Compounds
1-[(2-chlorophenyl)methyl]-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea can be compared with other similar compounds, such as:
1-[(2-chlorophenyl)methyl]-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea: This compound has a similar structure but with a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical and biological properties.
1-[(2-fluorophenyl)methyl]-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea: This compound has a fluorophenyl group in place of the chlorophenyl group, potentially altering its reactivity and biological activity. The uniqueness of 1-[(2-chlorophenyl)methyl]-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea lies in its specific combination of substituents, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
The compound 1-[(2-chlorophenyl)methyl]-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a urea derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound, supported by data tables and research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, where key intermediates are formed before arriving at the final product. The process often includes reactions with various aromatic halides and amines, followed by purification methods such as recrystallization.
Antimicrobial Activity
Research indicates that compounds similar to 1-[(2-chlorophenyl)methyl]-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea exhibit significant antibacterial properties. For instance, derivatives containing chlorophenyl and fluorophenyl groups have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Bacterial Strain | Activity Level | Reference |
|---|---|---|---|
| Compound A | Salmonella typhi | Strong | |
| Compound B | Bacillus subtilis | Moderate | |
| Compound C | Escherichia coli | Weak |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties. Studies show that related compounds can inhibit enzymes such as acetylcholinesterase (AChE) and urease. The IC50 values indicate a strong potential for these compounds in therapeutic applications.
Table 2: Enzyme Inhibition Potency
| Compound Name | Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Compound D | Acetylcholinesterase | 2.14 ± 0.003 | |
| Compound E | Urease | 1.21 ± 0.005 |
Case Study 1: Antibacterial Screening
In a study conducted by Aziz-ur-Rehman et al., a series of urea derivatives were synthesized and screened for antibacterial activity. The results highlighted that certain structural modifications significantly enhanced their effectiveness against pathogenic bacteria .
Case Study 2: Enzyme Interaction Studies
Another research effort focused on the docking studies of similar compounds with bovine serum albumin (BSA). This study revealed that the binding interactions were favorable, suggesting potential applications in drug formulation and delivery systems .
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can purity be optimized?
The synthesis typically involves multi-step organic reactions, including:
- Step 1 : Formation of the pyrrolidinone ring via cyclization of a precursor containing the 4-fluorophenyl group.
- Step 2 : Introduction of the urea linkage by reacting the pyrrolidin-3-yl intermediate with 2-chlorobenzyl isocyanate.
- Step 3 : Purification via recrystallization or column chromatography to achieve >95% purity .
Methodological Tip : Use inert conditions (e.g., nitrogen atmosphere) during urea bond formation to prevent side reactions. Monitor reaction progress with TLC or HPLC .
Q. What spectroscopic techniques are critical for structural characterization?
- NMR (¹H/¹³C) : Confirm the presence of the 2-chlorobenzyl group (δ ~4.5 ppm for CH₂) and the 5-oxopyrrolidin-3-yl moiety (δ ~2.8–3.2 ppm for pyrrolidine protons) .
- IR : Identify urea C=O stretching (~1640–1680 cm⁻¹) and pyrrolidinone C=O (~1720 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., m/z 375.1 for [M+H]⁺) .
Q. How is the compound’s solubility profile determined for in vitro assays?
- Perform solubility screens in DMSO (primary solvent), PBS, and ethanol.
- Use dynamic light scattering (DLS) to detect aggregation in aqueous buffers. Adjust pH or use surfactants (e.g., Tween-80) for improved dispersion .
Advanced Research Questions
Q. How can conflicting data on biological activity (e.g., enzyme inhibition vs. receptor modulation) be resolved?
- Step 1 : Validate assay conditions (e.g., ATP concentration in kinase assays) to rule out false positives.
- Step 2 : Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays).
- Step 3 : Compare results with structurally similar analogs to identify SAR trends .
Example : If the compound shows inconsistent IC₅₀ values in kinase inhibition assays, test its stability under assay conditions using LC-MS .
Q. What strategies optimize reaction yields during large-scale synthesis?
- Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps (e.g., urea formation).
- Catalyst Screening : Test palladium or copper catalysts for coupling reactions.
- DoE (Design of Experiments) : Systematically vary temperature, solvent (e.g., DMF vs. THF), and stoichiometry to maximize yield .
Q. How is the mechanism of action (MoA) elucidated for orexin receptor agonism?
- In Vitro : Use calcium flux assays in HEK-293 cells expressing human orexin receptors (OX1/OX2).
- In Silico : Perform molecular docking studies with receptor crystal structures (PDB ID: 6TOQ) to identify key binding residues (e.g., hydrogen bonding with urea).
- Mutagenesis : Validate binding hypotheses by testing receptor mutants (e.g., His³⁴⁶Ala in OX1) .
Q. How do substituent variations (e.g., fluorophenyl vs. chlorophenyl) impact biological activity?
- SAR Study : Synthesize analogs with substituents at the 2-chlorophenyl or 4-fluorophenyl positions.
- Data Analysis : Correlate logP (lipophilicity) with cellular permeability (e.g., Caco-2 assay) and target affinity.
- Key Finding : Fluorine at the 4-position enhances metabolic stability compared to chlorine .
Q. What analytical methods resolve degradation products under accelerated stability testing?
- HPLC-MS/MS : Identify hydrolyzed urea (yielding amines) or oxidized pyrrolidinone derivatives.
- Forced Degradation : Expose the compound to heat (40°C), light (ICH Q1B), and acidic/basic conditions.
- Mitigation : Add antioxidants (e.g., BHT) or lyophilize for long-term storage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
